molecular formula C11H11N7O2 B4752417 ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate

Cat. No. B4752417
M. Wt: 273.25 g/mol
InChI Key: MEWNWBICRQVYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting key enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens.
Biochemical and Physiological Effects
Studies have shown that ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used in a variety of assays and experiments to study its effects on different cell types and organisms. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate. One area of interest is its potential use as a treatment for drug-resistant infections. Another area of interest is its potential use as a herbicide and fungicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity. Overall, the potential applications of ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate make it a promising area of research for both medicine and agriculture.

Scientific Research Applications

Ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate has been studied for its potential applications in medicine and agriculture. In medicine, this compound has shown promising results in the treatment of cancer and infectious diseases. In agriculture, it has been studied for its potential use as a herbicide and fungicide.

properties

IUPAC Name

ethyl 5-amino-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c1-2-20-11(19)7-5-14-18(10(7)12)9-4-3-8-15-13-6-17(8)16-9/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWNWBICRQVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN3C=NN=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate
Reactant of Route 6
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ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate

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